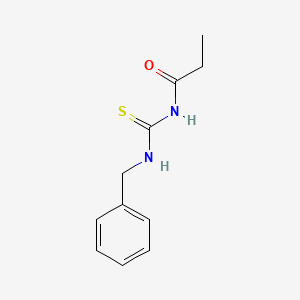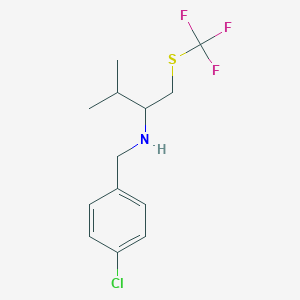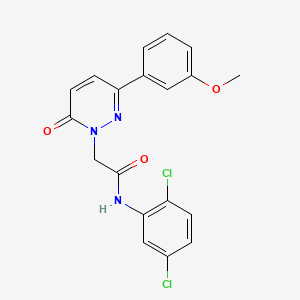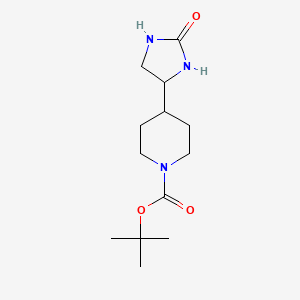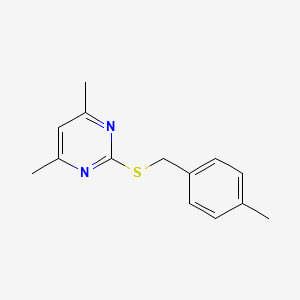
(3,5-Difluoro-4-i-butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3,5-difluoro-4-iso-butyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5-difluoro-4-iso-butyloxyphenyl) bromide+Zn→(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Organic halides, carbonyl compounds.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: It is a key reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Used in the development of new pharmaceuticals by enabling the formation of carbon-carbon bonds.
Material science: Utilized in the synthesis of novel materials with specific properties.
Agrochemical research: Employed in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by palladium or other transition metals, which help to activate the electrophile and promote the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
(3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
(2,4-diiso-butyloxyphenyl)zinc bromide: Another organozinc compound with different substituents, affecting its chemical behavior and uses.
3,5-difluorophenylzinc bromide: Lacks the iso-butyloxy group, resulting in different reactivity and applications.
Uniqueness
(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide is unique due to the presence of both fluorine atoms and the iso-butyloxy group, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-10-8(11)4-3-5-9(10)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HSIGXBWJPOJVSE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




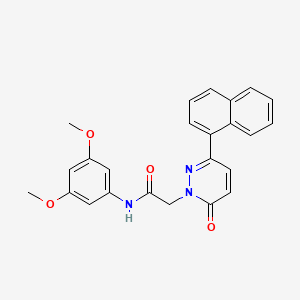
![5-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14873601.png)
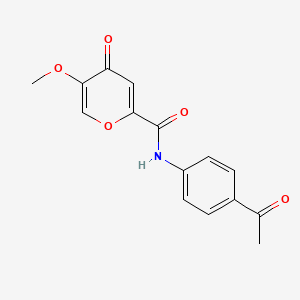
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14873615.png)
